4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid
CAS No.:
Cat. No.: VC16681001
Molecular Formula: C5H4F3N3O2
Molecular Weight: 195.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F3N3O2 |
|---|---|
| Molecular Weight | 195.10 g/mol |
| IUPAC Name | 4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H4F3N3O2/c6-5(7,8)1-11-2-9-10-3(11)4(12)13/h2H,1H2,(H,12,13) |
| Standard InChI Key | DIZAJKBCSSLCHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN=C(N1CC(F)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Structure and Substituent Effects
The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. The trifluoroethyl group () is attached to the nitrogen at position 4, while the carboxylic acid () resides at position 3 . This arrangement creates a polar, electron-deficient heterocycle, as evidenced by the SMILES notation . The trifluoroethyl group enhances lipophilicity and metabolic resistance, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.10 g/mol |
| IUPAC Name | 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid |
| SMILES | CCN1C=NN=C1C(=O)O |
| InChIKey | OSKKHDIKIURLBJ-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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NMR: The trifluoroethyl group’s methylene protons () resonate as a quartet at δ 3.8–4.2 ppm due to coupling with fluorine atoms () . The carboxylic acid proton appears as a broad singlet near δ 12–14 ppm.
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NMR: The carbonyl carbon of the carboxylic acid group resonates at δ 165–170 ppm, while the triazole carbons appear between δ 140–160 ppm .
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NMR: The trifluoroethyl group’s fluorine atoms produce a singlet near δ -65 ppm.
Infrared (IR) spectroscopy identifies key functional groups:
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A broad O–H stretch at 2500–3000 cm (carboxylic acid)
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C=O stretch at 1700–1750 cm
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C–F vibrations at 1100–1200 cm
Synthesis and Manufacturing
Cyclization of Thiosemicarbazides
A common route involves the reaction of 4-substituted thiosemicarbazides with trifluoroacetic acid (TFA) under reflux conditions . For example, 4-methallylthiosemicarbazide cyclizes in TFA to form the triazole core, followed by oxidation to introduce the carboxylic acid group .
Alternative Pathways
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Hydrazine Derivatives: Condensation of hydrazine derivatives with ethyl trifluoroacetate in acidic media yields the triazole ring, with subsequent hydrolysis of the ester to the carboxylic acid.
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Electrophilic Cyclization: Proton-induced cyclization of precursors bearing unsaturated substituents (e.g., methallyl groups) facilitates annulation of the triazole ring .
Table 2: Synthetic Conditions and Yields
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide Cyclization | TFA, reflux, 6–8 h | 85–91 |
| Hydrazine Condensation | HCl (cat.), ethanol, 60°C | 70–78 |
| Electrophilic Cyclization | , 100°C | 65–72 |
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
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Esterification: Treatment with alcohols () in the presence of yields esters ().
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Amide Formation: Reaction with amines () via carbodiimide coupling produces amides ().
Triazole Ring Modifications
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Electrophilic Substitution: The electron-deficient triazole ring undergoes nitration or sulfonation at position 5 under strong acidic conditions .
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Coordination Chemistry: The nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic activity.
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Synthesis: Ester derivatives improve oral bioavailability by masking the carboxylic acid.
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Anticancer Agents: Triazole-metal complexes exhibit cytotoxicity against HeLa and MCF-7 cell lines (IC: 5–10 µM).
Agrochemical Innovation
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